molecular formula C21H32O7 B606027 Benzyloxy carbonyl-PEG3-t-butyl ester CAS No. 1835759-86-8

Benzyloxy carbonyl-PEG3-t-butyl ester

Cat. No. B606027
CAS RN: 1835759-86-8
M. Wt: 396.48
InChI Key: DXVVQGGYMXXZME-UHFFFAOYSA-N
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Description

Benzyloxy carbonyl-PEG3-t-butyl ester is a derivative of polyethylene glycol (PEG) that has been modified with a tert-butyl ester group . It is a PEG linker containing a benzyloxy carbonyl group and a t-butyl ester protecting group . The benzyloxy carbonyl helps to enhance chemoselectivity of a reaction .


Synthesis Analysis

The propargyl group can form triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .


Molecular Structure Analysis

The molecular formula of Benzyloxy carbonyl-PEG3-t-butyl ester is C21H32O7 . It has a molecular weight of 396.5 g/mol .


Chemical Reactions Analysis

The propargyl group can form triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .


Physical And Chemical Properties Analysis

Benzyloxy carbonyl-PEG3-t-butyl ester is a derivative of polyethylene glycol (PEG) that has been modified with a tert-butyl ester group, which provides improved solubility and stability properties .

Scientific Research Applications

Catalytic Applications

  • Catalysis in Alkoxycarbonylation of Alkenes : Benzyloxy carbonyl-PEG3-t-butyl ester derivatives are used in catalysis, such as in alkoxycarbonylation of alkenes. This process is significant in homogeneous catalysis for transforming alkenes into versatile ester products (Dong et al., 2017).

Synthesis and Chemical Transformations

  • In Synthesis of Aromatic Nitro Compounds : This compound plays a role in the synthesis of aromatic nitro compounds, especially in the context of reduction reactions to form amines, alcohols, and secondary amines (Sharma et al., 2012).
  • Cross-Coupling Chemical Reactions : It's utilized in cross-coupling reactions, particularly in the formation of carbon-centered radicals for nickel-catalyzed cross-couplings (Vara et al., 2017).
  • Synthesis of tert-butyl Esters : The compound finds application in the synthesis of tert-butyl esters, a fundamental process in organic chemistry (Degennaro et al., 2016).

Protective Group in Peptide Synthesis

  • Peptide Synthesis : It is used as a protective group in the synthesis of N-benzyloxycarbonyl hydroxy amino acid t-butyl esters, a critical step in peptide synthesis (Kinoshita et al., 1979).

Polymer and Material Science

  • Polymer Synthesis : In polymer science, it's involved in the synthesis of 'umbrella-like' poly(ethylene glycol) structures for bioconjugation (Zhang et al., 2010).
  • Preparation of Polymeric Materials : It aids in the preparation of polymeric materials, particularly in creating tert-butyl esters from boronic acids (Li et al., 2014).

Radical Chemistry

  • Radical Chemistry : The compound is significant in radical chemistry, particularly in the radical addition of benzaldehyde and allyl esters (Sun et al., 2022).

Drug Synthesis and Modification

  • Drug Synthesis : It's used in the synthesis and modification of drugs like methotrexate, illustrating its role in pharmaceutical chemistry (Piper et al., 1982).

Energy Storage Applications

  • Lithium-Sulfur Batteries : This compound is pertinent in the field of energy storage, particularly in improving lithium-sulfur batteries (Cai et al., 2019).

Biomedical Applications

  • Biomedical Applications : Its derivatives are explored for biomedical applications due to their antioxidant activity and thermosensitive properties (Sergeeva et al., 2014).

Mechanism of Action

Safety and Hazards

The safety precautions for handling Benzyloxy carbonyl-PEG3-t-butyl ester include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzyloxy carbonyl-PEG3-t-butyl ester is used in drug delivery . It is a PEG linker containing a benzyloxy carbonyl group and a t-butyl ester protecting group . The benzyloxy carbonyl helps to enhance chemoselectivity of a reaction . The t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous solutions , which could be beneficial for future drug delivery systems.

properties

IUPAC Name

benzyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O7/c1-21(2,3)28-20(23)10-12-25-14-16-26-15-13-24-11-9-19(22)27-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVQGGYMXXZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxy carbonyl-PEG3-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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